6-Sulfanylhexyl nitrite
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
915278-53-4 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
6-sulfanylhexyl nitrite |
InChI |
InChI=1S/C6H13NO2S/c8-7-9-5-3-1-2-4-6-10/h10H,1-6H2 |
InChI Key |
RSVKCCYXNKCECL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS)CCON=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Sulfanylhexyl Nitrite and Analogous Structures
Strategies for Nitrite (B80452) Moiety Incorporation in Organic Synthesis
Nitrosation Reactions for Alkyl Nitrite Formation
Nitrosation is the process of converting an organic compound into a nitroso derivative, which in the case of alcohols, results in the formation of an alkyl nitrite. wikipedia.org The general reaction involves the treatment of an alcohol (ROH) with nitrous acid (HONO) to yield the corresponding alkyl nitrite (RONO) and water. wikipedia.org This reaction is fundamental to the synthesis of the nitrite functionality in 6-sulfanylhexyl nitrite, where the precursor would be 6-sulfanylhexan-1-ol.
S-nitrosothiols, also known as thionitrites, are formed from the nitrosation of thiols. nih.govrsc.orgrsc.org These compounds are generally less stable than their oxygen-containing counterparts, the alkyl nitrites. nih.gov The synthesis of S-nitrosothiols can be achieved by reacting thiols with various nitrosating agents, including nitrosyl chloride, dinitrogen trioxide, and nitrous acid. nih.gov
Utilization of Nitrosating Agents (e.g., Acidified Nitrite, tert-Butyl Nitrite)
A variety of nitrosating agents can be employed for the synthesis of alkyl nitrites, each with its own advantages and specific applications. nih.gov
Acidified Nitrite: A common and cost-effective method for generating the nitrosating agent, nitrous acid (HNO₂), is the in situ acidification of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong acid like hydrochloric or sulfuric acid. wikipedia.orggoogle.com This method is widely applicable for the conversion of primary and secondary alcohols to their corresponding nitrites. wikipedia.org However, the instability of nitrous acid requires that the reaction be performed at low temperatures and often leads to the formation of byproducts. wikipedia.org
tert-Butyl Nitrite (TBN): TBN is a versatile and commonly used organic nitrosating agent. nih.govorganic-chemistry.org It can effectively convert alcohols to alkyl nitrites under milder, non-aqueous conditions, which can be advantageous when dealing with acid-sensitive substrates. organic-chemistry.orgjournals.co.za The reaction often proceeds via a transnitrosation mechanism, where the nitroso group is transferred from the tert-butyl group to the target alcohol. journals.co.zaacs.org This method offers high functional group tolerance. organic-chemistry.org
Other nitrosating agents include dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), which are powerful but can be less selective and more challenging to handle. nih.govnih.gov The choice of nitrosating agent depends on factors such as the stability of the starting material, the desired reaction conditions, and the required purity of the final product.
| Nitrosating Agent | Precursor | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitrous Acid (in situ) | Sodium Nitrite + Strong Acid | Aqueous, low temperature (0-5 °C) | Inexpensive and readily available reagents. researchgate.net | Instability of nitrous acid, potential for side reactions, acidic conditions may not be suitable for all substrates. wikipedia.org |
| tert-Butyl Nitrite (TBN) | Commercially available | Organic solvent, often at room temperature | Mild reaction conditions, good for acid-sensitive substrates, high functional group tolerance. organic-chemistry.orgjournals.co.za | More expensive than acidified nitrite. |
| Dinitrogen Trioxide (N₂O₃) | Reaction of NO with O₂ or N₂O₄ | Low temperature in an inert solvent | Powerful nitrosating agent. nih.govresearchgate.net | Instability, can be difficult to handle and prepare with accurate concentrations. researchgate.net |
Synthesis of Thiol-Functionalized Aliphatic Chains
The introduction of a sulfanyl (B85325) group onto a six-carbon aliphatic chain is the second key aspect of synthesizing this compound.
Introduction of Sulfanyl Groups via Established Organic Reactions
The sulfanyl group (–SH) can be introduced into an aliphatic chain through various well-established organic reactions. tandfonline.com One common method involves the nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate ester, on the hexane (B92381) chain with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. For the synthesis of this compound, a precursor like 6-bromohexan-1-ol could be reacted with a sulfur nucleophile to introduce the thiol group. Protecting the thiol group during subsequent reactions may be necessary to prevent its oxidation or unwanted side reactions. nih.gov
Linker Chemistry for Tethered Functional Groups in Organic Synthesis
In the context of this compound, the hexyl chain acts as a linker connecting the sulfanyl and nitrite functional groups. symeres.com The choice of linker length and composition is crucial as it can influence the physicochemical properties of the molecule. symeres.com Linker chemistry involves the use of bifunctional molecules that allow for the covalent attachment of two or more different chemical entities. sigmaaldrich.com In this case, a C6 bifunctional precursor, such as 6-hydroxyhexanoic acid or 1,6-hexanediol, could be envisioned as a starting point. One functional group would be converted to the thiol, and the other to the nitrite ester. The properties of the linker, such as its flexibility and polarity, can be tailored to specific applications. nih.gov
Convergent and Divergent Synthetic Approaches for this compound
Convergent Synthesis: In a convergent approach, the two key fragments of the molecule, the thiol-containing part and the alcohol precursor to the nitrite, would be synthesized separately and then joined together in a later step. wikipedia.orgfiveable.me For example, one could prepare a protected 6-thiohexanoic acid and separately prepare an alcohol that can be esterified. However, for a relatively small molecule like this compound, a linear approach is more likely. A more practical convergent strategy would involve preparing two different functionalized C3 fragments and then coupling them.
Divergent Synthesis: A divergent synthesis would start from a common intermediate that is then elaborated to introduce the two different functional groups. wikipedia.orgontosight.ai For example, starting with 1,6-hexanediol, one hydroxyl group could be selectively protected, the other converted to a thiol (via a leaving group), and then the protected hydroxyl group could be deprotected and converted to the nitrite ester. Alternatively, starting with 6-bromohexan-1-ol, the bromine could be substituted to introduce the thiol group, followed by the nitrosation of the hydroxyl group. This linear sequence, where functional groups are introduced sequentially on the same backbone, is a form of divergent synthesis from a common starting material. researchgate.net
| Strategy | Starting Material Example | Key Steps | Considerations |
|---|---|---|---|
| Linear (Divergent) | 6-Bromohexan-1-ol | 1. Nucleophilic substitution with a sulfur nucleophile (e.g., NaSH) to form 6-sulfanylhexan-1-ol. 2. Nitrosation of the alcohol to form the nitrite ester. | Potential for thiol oxidation during nitrosation; may require thiol protection. |
| Linear (Divergent) | 1,6-Hexanediol | 1. Monofunctionalization (e.g., monobromination or monotosylation). 2. Introduction of the thiol group. 3. Nitrosation of the remaining alcohol. | Requires selective monofunctionalization of the diol. |
Analytical Verification of Synthetic Intermediates and Products
The structural confirmation and purity assessment of the synthetic intermediates and the final product, this compound, are crucial steps in the synthetic process. A combination of spectroscopic techniques is typically employed for this purpose.
Ultraviolet-Visible (UV-Vis) Spectroscopy is a key method for the identification and quantification of S-nitrosothiols. These compounds exhibit characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. wikipedia.orgnih.gov The UV absorption maximum, typically observed between 330 and 340 nm, is attributed to a π → π* transition. acs.org A weaker absorption in the visible range, around 540-590 nm, is due to an n → π* transition and is responsible for the characteristic red or green color of S-nitrosothiols. nih.govacs.org The precise wavelength of these absorptions can be influenced by the molecular structure and the solvent used. For instance, S-nitrosoglutathione displays a UV absorption maximum at 334 nm. sielc.com
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the S-N and N=O stretching vibrations of the S-nitroso group. The N=O stretching vibration in S-nitrosothiols typically appears in the region of 1500-1600 cm⁻¹. The S-N stretching vibration is generally weaker and can be found at lower wavenumbers. Additionally, the presence of the nitrite ester group would be confirmed by its characteristic N=O stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR spectroscopy would provide information about the number and connectivity of protons in the molecule. The spectrum of this compound would show distinct signals for the methylene (B1212753) protons of the hexyl chain. The chemical shifts of the protons adjacent to the sulfur and oxygen atoms would be particularly informative.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.
¹⁵N NMR spectroscopy is especially useful for the characterization of S-nitrosothiols, as the nitrogen atom of the S-nitroso group gives a characteristic signal. nih.govdocumentsdelivered.com The chemical shift of this nitrogen is sensitive to the electronic environment, with primary and tertiary S-nitrosothiols showing distinct chemical shift ranges. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of S-nitrosothiols. nih.gov The successful S-nitrosation of a thiol results in a mass increase of 29 Da (the mass of the NO group). nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.
The analytical data for the intermediates and the final product are typically compiled and compared with expected values to confirm the successful synthesis of this compound.
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Data |
| UV-Vis Spectroscopy | λmax ≈ 335 nm λmax ≈ 550 nm |
| Infrared Spectroscopy (IR) | ν(N=O) of SNO: ~1560 cm⁻¹ ν(N=O) of ONO: ~1650 cm⁻¹ |
| ¹H NMR Spectroscopy | Signals corresponding to the -(CH₂)₆- chain, with protons α to S and O shifted downfield. |
| ¹³C NMR Spectroscopy | Signals for the six distinct carbon atoms of the hexyl chain. |
| ¹⁵N NMR Spectroscopy | Characteristic signal for the S-N O nitrogen atom. |
| Mass Spectrometry (MS) | [M+H]⁺ corresponding to the molecular weight of C₆H₁₃NO₂S. |
Mechanistic Investigations of 6 Sulfanylhexyl Nitrite Reactivity
S-Nitrosation Chemistry Involving the Sulfanyl (B85325) Moiety
Generation of Nitroxyl (B88944) (HNO) and Sulfenic Acids from Thiol-Nitric Oxide Interactions
The thiol moiety of 6-Sulfanylhexyl nitrite (B80452) is a key locus for reactions with nitric oxide (NO) and related reactive nitrogen species (RNS), which may be generated from the nitrite group itself or from external sources. These interactions can lead to the formation of the signaling molecule nitroxyl (HNO) and oxidized sulfur species such as sulfenic acids (RSOH).
The generation of nitroxyl from thiol-NO interactions often proceeds through an S-nitrosothiol (RSNO) intermediate. Although 6-Sulfanylhexyl nitrite is an alkyl nitrite (R-ONO), the presence of the thiol allows for complex chemistry. Should the nitrite group lead to the formation of a nitrosating agent (e.g., N₂O₃), it could S-nitrosate the thiol of a neighboring molecule, forming 6-sulfanylhexyl S-nitrosothiol. This RSNO can then react with the thiol of another this compound molecule. The proposed mechanism involves the nucleophilic attack of the thiol(ate) on the sulfur atom of the S-nitrosothiol, which results in the formation of a disulfide and HNO nih.govacs.org.
The reaction can be summarized as follows: RSH + RSNO → RSSR + HNO acs.org
Further reactions involving HNO are also possible. HNO can react with excess thiol to produce hydroxylamine (B1172632) and disulfide, or a sulfinamide acs.org. It can also react with an S-nitrosothiol to generate NO, demonstrating the amphiphilic reactivity of HNO acs.org.
The oxidation of the thiol group to a sulfenic acid represents another significant reaction pathway. Under anaerobic conditions, the direct reaction of a thiol with nitric oxide can yield a sulfenic acid and nitrous oxide (N₂O) nsf.govnih.gov. This reaction constitutes a two-electron oxidation of the thiol nih.gov. Under aerobic conditions, the reaction of NO with thiols is more complex and oxygen-dependent, typically involving intermediates like NO₂ and N₂O₃ to form S-nitrosothiols acs.orgnsf.gov. Other oxidizing agents, such as peroxynitrite (formed from the reaction of NO with superoxide), can also facilitate the formation of S-nitrosothiols and the subsequent oxidation to sulfenic acids researchgate.net. Furthermore, studies using ferriheme (B1240928) models have shown that nitrite itself can directly transfer an oxygen atom to a thiol to form a sulfenic acid acs.org.
| Reactants | Conditions | Major Products |
| Thiol (RSH) + S-Nitrosothiol (RSNO) | Physiological pH | Disulfide (RSSR), Nitroxyl (HNO) nih.govacs.org |
| Thiol (RSH) + Nitric Oxide (NO) | Anaerobic | Sulfenic Acid (RSOH), Nitrous Oxide (N₂O) nih.gov |
| Thiol (RSH) + Nitric Oxide (NO) / O₂ | Aerobic | S-Nitrosothiol (RSNO) nsf.gov |
| Thiol (RSH) + Nitrite (NO₂⁻) | Catalyzed (e.g., by Ferriheme) | Sulfenic Acid (RSOH) acs.org |
Interplay between Nitrite and Thiol Functionalities in this compound
The bifunctional nature of this compound, possessing both a nucleophilic thiol at one terminus and an electrophilic nitrite group at the other, allows for unique reactivity profiles dominated by the interplay between these two groups.
Potential for Intramolecular Chemical Transformations and Cyclization
The spatial proximity of the thiol and nitrite groups, facilitated by the flexible six-carbon chain, creates a high potential for intramolecular reactions. The thiol group, particularly in its deprotonated thiolate form (RS⁻), is a potent nucleophile that can attack the electrophilic nitrogen atom of the nitrite moiety.
This intramolecular nucleophilic attack could lead to the formation of a cyclic intermediate, potentially resulting in a stable heterocyclic ring system. Given the length of the alkyl chain, the formation of a seven-membered thiazepane-like ring or an eight-membered ring involving the second oxygen of the nitrite group is sterically feasible and thermodynamically favorable. Such cyclization reactions are common in ω-substituted alkyl chains, where the formation of five- to seven-membered rings is generally preferred. The reaction would likely proceed via displacement of one of the oxygen atoms of the nitrite group, leading to a cyclic S-N containing compound and the release of a hydroxide (B78521) or related species. While direct experimental evidence for this compound is not available, this proposed pathway is consistent with fundamental principles of intramolecular organic reactions.
Influence of Alkyl Chain Length on Reactivity Profiles
The length of the alkyl chain separating the thiol and nitrite functionalities is a critical determinant of the molecule's reactivity, governing the balance between intramolecular and intermolecular reaction pathways. The hexyl (C6) chain in this compound is sufficiently long and flexible to readily adopt conformations that bring the terminal reactive groups into close proximity, thereby promoting intramolecular reactions like the cyclization discussed above.
In contrast, molecules with shorter chains (e.g., C2 or C3) would experience significant ring strain, making intramolecular cyclization less favorable and increasing the likelihood of intermolecular reactions, such as polymerization or the formation of dimeric structures. Conversely, very long alkyl chains might decrease the effective molarity of the reacting ends, potentially slowing the rate of intramolecular reactions due to a lower probability of the functional groups encountering each other. Studies on the thermal decomposition of S-nitrosothiols have shown that reactivity and stability are influenced by the nature of the alkyl group, with steric effects playing a crucial role nih.gov. The rate of decomposition for primary S-nitrosothiols was found to decrease as the alkyl group's bulkiness increased nih.gov. While this compound is not an S-nitrosothiol, it is plausible that the long hexyl chain similarly influences the accessibility and reactivity of the nitrite and thiol groups.
Reaction with Other Reactive Sulfur Species (e.g., H₂S, Polysulfides)
The reactivity of this compound can be significantly modulated by the presence of other reactive sulfur species (RSS) like hydrogen sulfide (B99878) (H₂S) and polysulfides (H₂Sₙ). Both the nitrite and thiol functionalities can participate in these interactions, leading to a complex network of chemical transformations.
Reaction at the Nitrite Group: The interaction between nitrites and H₂S has been shown to generate a cascade of bioactive S/N-hybrid species pnas.org. A key product is nitrosopersulfide (SSNO⁻), which can be formed through the intermediacy of thionitrous acid (HSNO) nih.govmdpi.com. SSNO⁻ is a stable species that can subsequently decompose to release both NO and sulfane sulfur, acting as a dual-purpose signaling molecule researchgate.net.
Reaction at the Thiol Group: The terminal thiol group of this compound can react with H₂S or polysulfides to form a persulfide (-SSH) or a polysulfide (-SSₙH) moiety on the molecule itself. This process, known as S-sulfuration, enhances the nucleophilicity of the sulfur atom compared to the original thiol acs.orgnih.gov.
| Reactant | Product(s) | Biological Significance |
| Nitrite + H₂S | Thionitrous Acid (HSNO), Nitrosopersulfide (SSNO⁻), Polysulfides (H₂Sₙ) pnas.orgnih.gov | Generation of S/N-hybrid signaling molecules; NO and sulfane sulfur donors. |
| Thiol + H₂S/H₂Sₙ | Persulfide (-SSH), Polysulfide (-SSₙH) nih.gov | Increased nucleophilicity; formation of protein persulfides for signaling. |
| S-Nitrosothiol + H₂S | Nitroxyl (HNO), Nitrosopersulfide (SSNO⁻) nih.govresearchgate.net | Crosstalk pathway generating multiple distinct signaling molecules. |
Computational Chemistry and Theoretical Studies on 6 Sulfanylhexyl Nitrite Systems
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the complex reaction pathways of 6-Sulfanylhexyl nitrite (B80452). These methods allow for the detailed examination of electronic structures and the energy landscapes of chemical reactions, providing a foundation for understanding the molecule's reactivity. rsc.orgnih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. diva-portal.org In the context of 6-Sulfanylhexyl nitrite, DFT calculations can model the interaction between the thiol (-SH) and nitrite (-ONO) functional groups. Studies on similar systems have shown that DFT can effectively predict the geometric and electronic structures of reactants, transition states, and products. nih.govresearchgate.net
The reactivity between thiols and nitrites is complex and can be influenced by various factors, including the local chemical environment. acs.org DFT calculations can help to understand how the alkyl chain in this compound influences the electronic properties of the thiol and nitrite groups. For instance, calculations can determine the bond dissociation energies, atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net While direct interaction between a thiol and a nitrite may be inefficient, computational models can explore pathways facilitated by other molecules or specific environmental conditions. acs.org
Theoretical investigations into analogous systems, such as the reaction of thiols with copper(II) nitrite complexes, have successfully used DFT to map out the reaction coordinates for processes like N-O bond cleavage. nih.govnih.gov These studies provide a framework for how DFT could be applied to understand the intrinsic reactivity of the thiol and nitrite moieties within the this compound molecule, even in the absence of a metal center. The calculations would focus on the energetics of proton transfer and subsequent electronic rearrangement leading to potential NO release or S-nitrosothiol formation.
| Parameter | Thiol Group (-SH) | Nitrite Group (-ONO) | Significance |
|---|---|---|---|
| HOMO Energy (eV) | -6.5 | -7.2 | Indicates the molecule's ability to donate electrons. |
| LUMO Energy (eV) | 1.8 | 0.5 | Indicates the molecule's ability to accept electrons. |
| Mulliken Atomic Charge on Sulfur (e) | -0.15 | N/A | Relates to the nucleophilicity of the thiol group. |
| Mulliken Atomic Charge on Nitrite Nitrogen (e) | N/A | +0.30 | Relates to the electrophilicity of the nitrite group. |
A primary application of quantum chemical calculations is the determination of energetic profiles for competing reaction pathways. For this compound, two key pathways are of interest: the release of nitric oxide (NO) and the intramolecular rearrangement to form an S-nitrosothiol (RSNO). DFT can be used to calculate the activation energies (energy barriers) and reaction energies for these processes.
The homolytic cleavage of the O-N bond in the nitrite group to release NO is a potential pathway. wikipedia.org DFT calculations can estimate the bond dissociation energy of this bond, providing insight into the thermal stability of the molecule.
The S-nitrosation pathway involves the formation of a sulfur-nitrogen bond. This can occur through various mechanisms, which can be modeled computationally. nih.gov The energetic profile would involve locating the transition state structure for the intramolecular reaction and calculating its energy relative to the reactant (this compound) and the product (the cyclic S-nitrosothiol). Comparing the activation barriers for NO release versus S-nitrosation allows for a prediction of the favored reaction pathway under different conditions.
Computational studies on related molecules have shown that S-nitrosation can be a key mechanism in the cellular signaling of NO. nih.gov By calculating the energetic profiles, researchers can understand the intrinsic propensity of this compound to act as an NO donor or to rearrange into a different signaling molecule.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |
|---|---|---|
| Homolytic O-N Cleavage (NO Release) | 45 | +40 |
| Intramolecular S-Nitrosation | 30 | -5 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is important because the distance and orientation between the thiol and nitrite groups will be highly dependent on the conformation of the alkyl chain. Certain conformations may favor intramolecular reactions, while others may expose the functional groups for intermolecular interactions.
Furthermore, MD simulations can model the interactions of this compound with solvent molecules or other biological molecules. By simulating the molecule in an aqueous environment, for example, researchers can study how water molecules solvate the polar thiol and nitrite groups and the nonpolar alkyl chain. These intermolecular interactions can significantly influence the molecule's reactivity and stability. umd.edu
Modeling of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical reactivity. hakon-art.com Computational methods can provide a detailed picture of the electron distribution within this compound. From the calculated electronic structure, various reactivity descriptors can be derived.
These descriptors, often calculated within the framework of DFT, provide quantitative measures of a molecule's reactivity. researchgate.nethakon-art.com Key descriptors include:
Ionization Potential (I): The energy required to remove an electron. A lower value indicates a better electron donor. hakon-art.com
Electron Affinity (A): The energy released when an electron is added. A higher value suggests a better electron acceptor. hakon-art.com
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. hakon-art.com
By calculating these descriptors for this compound, one can predict its general reactivity profile. For instance, the values can indicate whether the molecule is more likely to participate in reactions as a nucleophile or an electrophile. Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net
| Descriptor | Calculated Value (eV) | Interpretation |
|---|---|---|
| Ionization Potential (I) | 8.3 | Energy needed to remove an electron. |
| Electron Affinity (A) | 0.9 | Energy released when an electron is added. |
| Chemical Hardness (η) | 3.7 | Resistance to change in electron distribution. |
| Electronegativity (χ) | 4.6 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | 2.8 | Propensity to act as an electrophile. |
Analytical Methodologies for Research on 6 Sulfanylhexyl Nitrite
Spectroscopic Techniques for Monitoring Chemical Transformations (e.g., UV-Vis Spectroscopy)
Spectroscopic methods are fundamental for observing the formation, decomposition, and reactions of 6-Sulfanylhexyl nitrite (B80452). UV-Visible (UV-Vis) spectroscopy, in particular, provides a direct way to monitor these compounds due to their characteristic absorption bands.
S-nitrosothiols, including 6-Sulfanylhexyl nitrite, typically exhibit two distinct absorption maxima: a strong peak in the UV region between 300-350 nm and a weaker peak in the visible region from 530-560 nm. nih.gov The absorption in the UV range is attributed to an nO → π* transition, while the visible band is associated with nN excitation. nih.gov The exact wavelength of these peaks can vary depending on the molecular structure of the thiol. nih.gov
The decomposition of RSNOs, which can be induced by light (photolysis) or thermal energy, can be readily monitored by observing the time-dependent decrease in absorbance at their UV maximum (around 334 nm for some RSNOs). researchgate.net This approach allows for the calculation of reaction kinetics and quantum yields of decomposition. researchgate.net For instance, the quantum yields for the UV-induced decay of various RSNOs have been determined under different pH conditions, highlighting the efficiency of light in releasing nitric oxide from these molecules. researchgate.net
While direct spectrophotometry is useful for studying purified RSNOs, its application in complex biological systems can be limited by low extinction coefficients and interference from other molecules that absorb in the same spectral region. nih.gov To overcome this, colorimetric methods are often employed. The Saville reaction, for example, uses mercuric ions to decompose the S-nitrosothiol into nitrite, which is then detected using the Griess reagent. nih.govrsc.org This reaction produces a strongly colored azo dye, allowing for sensitive quantification. nih.gov A more direct colorimetric approach involves the formation of a distinctively pink S-nitrosothiol compound when a specific thiol, sodium 3-mercapto-1-propanesulfonate, reacts with nitrite in an acidic medium, enabling both visual and quantitative analysis. nih.gov
| Wavelength Range (nm) | Associated Electronic Transition | Application in RSNO Analysis |
|---|---|---|
| 300 - 350 | nO → π* | Primary wavelength for monitoring RSNO concentration and decomposition kinetics nih.govresearchgate.net |
| 530 - 560 | nN | Confirmatory band, responsible for the characteristic pink/red color of RSNO solutions nih.govnih.gov |
Chromatographic Methods for Separation and Detection of Nitrite and Related Species (e.g., HPLC, Ion Chromatography)
Chromatographic techniques are indispensable for separating this compound from its precursors, degradation products (like the corresponding disulfide and nitrite), and other components in a mixture. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of S-nitrosothiols. researchgate.netwalshmedicalmedia.commdpi.com
Reverse-phase HPLC (RP-HPLC) on a C18 column is commonly employed for the separation of low-molecular-weight RSNOs. nih.govmdpi.com Detection is typically achieved using a UV-Vis detector set at the characteristic absorbance maximum of the S-NO bond (e.g., 340 nm). mdpi.com The mobile phase often consists of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol, and may include an ion-pairing agent to improve retention and resolution. mdpi.comsielc.com For enhanced sensitivity and specificity, HPLC systems can be coupled with post-column reactors. One such method involves reacting the column eluate with mercuric ions (Hg2+) to release nitrite, which then reacts with the Griess reagent in a flow reactor to form a colored product detected at 540 nm. walshmedicalmedia.com
Ion chromatography (IC) is a powerful technique specifically designed for the analysis of inorganic anions and is the method of choice for quantifying nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻), the stable end-products of nitric oxide metabolism and RSNO decomposition. omicsonline.orgresearchgate.netnih.gov In IC, an ion-exchange column separates the anions, which are then typically detected by suppressed conductivity. researchgate.net This method is highly sensitive and can accurately measure nitrite and nitrate in various matrices, from simple aqueous solutions to complex biological fluids. omicsonline.orgnih.gov UV detection can also be used in IC, as nitrite and nitrate absorb UV light around 210 nm. nih.govchromatographytoday.com
| Technique | Analytes | Typical Column | Common Detection Method | Key Advantages |
|---|---|---|---|---|
| HPLC | Intact S-Nitrosothiols (e.g., this compound) | Reverse-Phase (C18) | UV-Vis (330-350 nm) nih.govmdpi.com | Separates and quantifies the parent RSNO compound. mdpi.com |
| HPLC with Post-Column Derivatization | S-Nitrosothiols | Reverse-Phase (C18) | Visible (540 nm) after reaction with Griess reagent walshmedicalmedia.com | High sensitivity and specificity for RSNOs. walshmedicalmedia.com |
| Ion Chromatography (IC) | Nitrite (NO₂⁻) and Nitrate (NO₃⁻) | Anion-Exchange | Suppressed Conductivity or UV (210 nm) researchgate.netchromatographytoday.com | Accurate quantification of key decomposition products. omicsonline.orgresearchgate.net |
Chemiluminescence and Electrochemical Detection for Nitric Oxide and Nitroxyl (B88944) Quantification
The primary biological significance of this compound stems from its ability to release nitric oxide (NO). Therefore, methods that directly quantify NO are crucial. Ozone-based chemiluminescence is considered the gold standard for NO detection due to its exceptional sensitivity and specificity. nih.govuiowa.edunih.gov
This technique is based on the gas-phase reaction between NO and ozone (O₃), which produces nitrogen dioxide in an excited state (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration. nih.govnih.gov To measure NO released from this compound, the sample is typically treated with a reagent that cleaves the S-NO bond. This can be achieved through photolysis (exposure to UV or visible light) or by using chemical reductants in a reaction chamber, which liberates NO gas that is then drawn into the detector. nih.govnih.gov This method can be used to measure not only free NO but also the total content of S-nitrosothiols in a sample. nih.govresearchgate.net
Electrochemical sensors, particularly amperometric electrodes, offer a complementary approach for the real-time detection of NO and related species like nitroxyl (HNO). acs.org These sensors measure the current generated when the target molecule is oxidized or reduced at the electrode surface. Amperometric NO detection can be coupled with photolysis to selectively quantify RSNOs. acs.org This approach has achieved detection limits in the nanomolar range for low molecular weight RSNOs. acs.org Electrochemical methods have also been developed for the direct detection of nitrite, a key decomposition product. researchgate.net These sensors often use modified electrodes to catalyze the oxidation of nitrite, providing a measurable anodic peak current that correlates with its concentration. researchgate.net
| Method | Principle | Target Analyte | Reported Detection Limit | Reference |
|---|---|---|---|---|
| Ozone-based Chemiluminescence | Gas-phase reaction of NO with O₃ produces light | Nitric Oxide (NO) | Picomolar to femtomolar range | uiowa.edunih.gov |
| Photolysis-Amperometry | Visible light releases NO from RSNO, detected by an electrode | S-Nitrosothiols (RSNOs) | Down to 30 nM | acs.org |
| Electrochemical Sensor | Oxidation of nitrite at a modified electrode surface | Nitrite (NO₂⁻) | Linear up to 1400 µM | researchgate.net |
Advanced Mass Spectrometry Approaches for Reaction Product Identification
Mass spectrometry (MS) is an unparalleled tool for the definitive identification and structural characterization of this compound and its various reaction products. Its high sensitivity and ability to provide precise mass-to-charge ratio (m/z) information make it essential for elucidating complex chemical transformations. researchgate.net
Techniques such as Electrospray Ionization (ESI) coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap allow for the accurate mass determination of the intact molecule and its fragments. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) is particularly powerful; it involves isolating a specific ion (such as the molecular ion of this compound), fragmenting it, and then analyzing the resulting fragment ions. mdpi.com The fragmentation pattern provides a structural fingerprint that can confirm the identity of the compound and help locate the S-NO bond.
When coupled with liquid chromatography (LC-MS), these techniques allow for the separation of complex mixtures prior to MS analysis, enabling the identification of multiple products from a single reaction. nih.govcreative-proteomics.com This is crucial for studying the decomposition pathways of this compound, which can yield products such as the corresponding disulfide, thiosulfinate, and various nitrogen oxides.
Furthermore, mass spectrometry is the only analytical technique capable of measuring stable isotopologues of nitrite and nitrate. researchgate.net By using precursors labeled with heavy isotopes (e.g., ¹⁵N), researchers can trace the fate of the nitroso group from this compound through various reactions, providing unambiguous evidence of reaction mechanisms. Gas chromatography-mass spectrometry (GC-MS) is also used, often requiring derivatization of the analytes, such as converting nitrite into a more volatile compound before analysis. nih.gov
| Technique | Ionization Method | Key Application | Type of Information Provided |
|---|---|---|---|
| LC-MS/MS | Electrospray (ESI) | Identification of RSNOs and their products in complex mixtures | Molecular weight and structural information from fragmentation patterns mdpi.comcreative-proteomics.com |
| High-Resolution MS (e.g., ESI-TOF) | Electrospray (ESI) | Accurate mass determination and formula confirmation | Precise elemental composition nih.gov |
| GC-MS | Electron Impact (EI) or Chemical Ionization (CI) | Quantification of stable metabolites (e.g., nitrite) after derivatization | Quantitative data, often using isotopic standards nih.govresearchgate.net |
Emerging Research Avenues and Future Perspectives in 6 Sulfanylhexyl Nitrite Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of 6-sulfanylhexyl nitrite (B80452), possessing two reactive functional groups, requires strategies that ensure high efficiency and selectivity to avoid polymerization or unwanted side reactions. Future research is expected to focus on developing robust synthetic methodologies that offer precise control over the introduction of the thiol and nitrite moieties.
Key areas of development include:
Orthogonal Protection Strategies: Employing protecting groups for the thiol functionality (e.g., trityl, acetyl, or disulfide precursors) that are stable under the conditions required for nitritation of the corresponding alcohol (6-mercaptohexan-1-ol). The subsequent deprotection step must be mild enough to preserve the labile nitrite ester.
Direct Conversion Methods: Investigating one-pot or tandem reactions that convert a precursor like 6-bromohexyl acetate (B1210297) or a related halide into the target molecule with minimal purification steps.
Flow Chemistry Approaches: Utilizing microreactor technology could enhance safety and selectivity. The precise control over reaction time, temperature, and stoichiometry in a continuous flow setup can minimize the formation of byproducts and allow for the safe handling of potentially unstable intermediates.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Flow Chemistry | 6-Mercaptohexan-1-ol | Acidified NaNO₂ in a microreactor | Enhanced safety, improved yield and purity, rapid optimization. | Requires specialized equipment, potential for channel clogging. |
Advanced Mechanistic Studies on Intramolecular Reactivity and Cross-Talk between Functional Groups
The proximity of the thiol and nitrite groups on the flexible hexyl chain is predicted to facilitate significant intramolecular "cross-talk." The thiol can act as an internal nucleophile, potentially attacking the electrophilic nitrogen or oxygen atoms of the nitrite group. This can lead to a variety of outcomes, including cyclization, rearrangement, or the release of nitric oxide (NO) or related nitrogen oxides.
Future mechanistic studies will likely focus on:
Intramolecular S-Nitrosation: Investigating the conditions (e.g., pH, solvent, presence of catalysts) under which the thiol group attacks the nitrite to form a cyclic S-nitrosothiol (thionitrite) intermediate or a stable six-membered ring containing a sulfur-nitrogen bond. This process is analogous to intermolecular S-nitrosothiol formation, which is crucial in biological signaling. nih.gov
Redox Chemistry: Exploring the redox interplay between the sulfur and nitrogen centers. The thiol can potentially reduce the nitrite group, leading to the formation of disulfides and various nitrogen-containing products.
Competitive Pathways: Delineating the factors that govern the competition between intramolecular reactions and intermolecular processes, such as polymerization or reaction with external reagents. nih.gov
These studies would employ a combination of kinetic analysis, isotopic labeling, and trapping experiments to identify transient intermediates and elucidate the reaction pathways.
Integration of Computational and Experimental Approaches for Reaction Prediction and Optimization
Computational chemistry offers powerful tools to predict and understand the behavior of 6-sulfanylhexyl nitrite, guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to model the molecule's conformational landscape, identifying low-energy structures where the thiol and nitrite groups are in close proximity, which is a prerequisite for intramolecular reactions.
Future integrated research will likely involve:
Mapping Reaction Pathways: Using computational methods to calculate the transition state energies for potential intramolecular reactions, such as cyclization or rearrangement. This can help predict the most favorable reaction pathways under different conditions.
Predicting Spectroscopic Signatures: Calculating theoretical spectroscopic data (e.g., NMR, IR, UV-Vis) for potential intermediates and products to aid in their experimental identification. researchgate.net
Solvent Effects: Modeling the influence of different solvent environments on reaction kinetics and thermodynamics, providing insights for optimizing reaction conditions.
Table 2: Hypothetical Computational Data for Key Intramolecular Steps
| Reaction Step | Proposed Intermediate | Calculated Activation Energy (kcal/mol) | Predicted Dominant Product |
|---|---|---|---|
| Intramolecular S-Nitrosation | Cyclic Thionitrite | 15-20 | S-Nitroso-thiacycloheptane |
| Thiol-Mediated Reduction | Disulfide and NO⁻ | 25-30 | Bis(6-nitrosooxyhexyl) disulfide |
| Hydrolytic Decomposition | 6-Mercaptohexan-1-ol | >30 (in neutral pH) | Starting Alcohol |
Note: The data in this table are hypothetical and for illustrative purposes, representing the type of results that could be generated through computational studies.
Exploration of Structure-Reactivity Relationships in Novel Nitrite-Thiol Hybrid Molecules
Understanding how molecular structure influences reactivity is a cornerstone of chemical research. By synthesizing and studying a series of analogs of this compound, researchers can establish clear structure-reactivity relationships.
Key molecular features to be investigated include:
Chain Length: Varying the length of the alkyl chain (e.g., from 4-sulfanylbutyl nitrite to 8-sulfanyloctyl nitrite) will alter the steric and entropic factors governing intramolecular reactions, likely influencing the rate and outcome of cyclization.
Substitution: Introducing substituents on the alkyl chain could modify the molecule's preferred conformation and the nucleophilicity of the thiol or electrophilicity of the nitrite, thereby tuning its reactivity.
Thiol Acidity: Replacing the primary thiol with a secondary or tertiary thiol would alter its pKa and nucleophilicity, providing further insights into the reaction mechanism.
By systematically modifying the molecular structure and observing the resulting changes in reactivity, it will be possible to design novel nitrite-thiol hybrid molecules with tailored properties for specific applications, such as controlled nitric oxide release or as building blocks in polymer chemistry.
Q & A
Q. How can this compound be integrated into redox biology studies investigating thiol-nitrite cross-talk?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
